![molecular formula C20H20F2N4O B5596729 N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)
N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide
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Description
Imidazo[1,2-a]pyridines, including compounds similar to N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide, are significant in the field of medicinal chemistry due to their broad spectrum of biological activities. The imidazo[1,2-a]pyridine scaffold is a crucial structure for generating new types of stable N-heterocyclic carbenes and has been explored for its potential in various chemical and biological applications.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, such as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide, involves several key steps. These include the generation of N-heterocyclic carbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives through reactions that have been characterized in detail. The versatility of the imidazo[1,5-a]pyridine skeleton allows for the creation of a wide variety of compounds with different substituents and properties (Alcarazo et al., 2005).
Molecular Structure Analysis
The molecular structure of N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide and related compounds has been explored through various spectroscopic and crystallographic techniques. Density Functional Theory (DFT) and X-ray diffraction are commonly used to confirm the structure and to perform conformational analyses. These studies reveal the arrangement of atoms within the molecule and the electronic properties that influence its reactivity and interaction with biological targets (Qin et al., 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives participate in a wide range of chemical reactions, highlighting their chemical versatility. These reactions include nucleophilic additions, cycloadditions, and various transformations that allow the synthesis of fully substituted furans and other heterocyclic compounds. The chemical properties of these compounds are significantly influenced by the presence of N-heterocyclic carbene ligands, which have strong π-accepting character, and by the substituents on the imidazo[1,2-a]pyridine backbone (Pan et al., 2010).
Future Directions
The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines and imidazo[1,2-a]pyridines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c21-17-3-1-14(11-18(17)22)12-25-8-5-16(6-9-25)24-20(27)15-2-4-19-23-7-10-26(19)13-15/h1-4,7,10-11,13,16H,5-6,8-9,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENHIEXOTZVMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN3C=CN=C3C=C2)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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